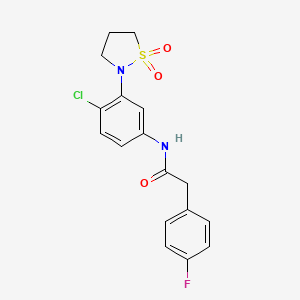

N-(4-chloro-3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-2-(4-fluorophenyl)acetamide

Description

N-(4-chloro-3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-2-(4-fluorophenyl)acetamide is a synthetic acetamide derivative featuring a 4-chlorophenyl group substituted with a 1,1-dioxidoisothiazolidin-2-yl moiety and a 4-fluorophenylacetamide side chain.

Properties

IUPAC Name |

N-[4-chloro-3-(1,1-dioxo-1,2-thiazolidin-2-yl)phenyl]-2-(4-fluorophenyl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16ClFN2O3S/c18-15-7-6-14(11-16(15)21-8-1-9-25(21,23)24)20-17(22)10-12-2-4-13(19)5-3-12/h2-7,11H,1,8-10H2,(H,20,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IFJSWBGCWZPYKI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(S(=O)(=O)C1)C2=C(C=CC(=C2)NC(=O)CC3=CC=C(C=C3)F)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16ClFN2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

382.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-chloro-3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-2-(4-fluorophenyl)acetamide typically involves multiple steps, including the formation of the isothiazolidin-2-yl ring, chlorination, and acetamide formation. Common reagents used in these reactions may include thionyl chloride, fluorobenzene, and acetic anhydride. Reaction conditions often involve controlled temperatures, specific solvents, and catalysts to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

Industrial production methods for this compound would likely involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions for large-scale operations, ensuring safety protocols are followed, and implementing purification techniques such as recrystallization or chromatography to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

N-(4-chloro-3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-2-(4-fluorophenyl)acetamide can undergo various chemical reactions, including:

Oxidation: The compound may be oxidized under specific conditions to form different oxidation states.

Reduction: Reduction reactions can modify the functional groups present in the compound.

Substitution: Halogen atoms in the compound can be substituted with other groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles or electrophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but often involve specific temperatures, solvents, and catalysts.

Major Products Formed

The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield higher oxidation state derivatives, while substitution reactions can introduce new functional groups into the molecule.

Scientific Research Applications

Chemistry: Used as a building block for synthesizing more complex molecules.

Biology: Investigated for its potential biological activity, including antimicrobial or anticancer properties.

Medicine: Explored for its potential therapeutic effects in treating various diseases.

Industry: Utilized in the development of new materials or as an intermediate in chemical manufacturing processes.

Mechanism of Action

The mechanism of action of N-(4-chloro-3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-2-(4-fluorophenyl)acetamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins that play a role in the compound’s biological activity. The pathways involved may include inhibition of enzyme activity, modulation of receptor function, or interference with cellular processes.

Comparison with Similar Compounds

Acetamide Derivatives with Halogenated Aromatic Substituents

Key Examples :

2-(4-fluorophenyl)-N-((4-fluorophenyl)carbamoyl)acetamide (1c) Structure: Contains dual 4-fluorophenyl groups linked via a carbamoyl bridge. Properties: Increased lipophilicity due to fluorine atoms; tested for anticancer activity via molecular docking .

N-(4-fluorophenyl)-2-(1-(4-fluorophenyl)-3-(furan-2-ylmethyl)-2,5-dioxoimidazolidin-4-yl)acetamide (Entry 17, ) Structure: Features a 2,5-dioxoimidazolidine core with a furan-methyl substituent. Comparison: The target’s isothiazolidine ring with sulfone (1,1-dioxido) offers greater rigidity and electronic withdrawal, which could influence binding kinetics .

Flufenacet (N-(4-Fluorophenyl)-N-(isopropyl)-2-((5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl)oxy)acetamide)

- Structure : Contains a thiadiazole ring and isopropyl group, used as a herbicide.

- Properties : High logP (lipophilicity) due to trifluoromethyl and thiadiazole groups.

- Comparison : The target compound’s chloro-isothiazolidine substituent may reduce environmental persistence compared to Flufenacet’s trifluoromethyl-thiadiazole motif .

Heterocyclic Acetamide Derivatives

Key Examples :

2-[2-(2,6-dichlorophenylamino)-phenyl]-N-(4-oxo-2-thioxothiazolidin-3-yl)-acetamide () Structure: Thiazolidinone core with dichlorophenyl and acetamide groups. Comparison: The target’s isothiazolidine sulfone group provides stronger electron-withdrawing effects, which may improve oxidative stability compared to thiazolidinone derivatives .

N-(4-Chloro-2-nitrophenyl)-N-(methylsulfonyl)acetamide () Structure: Nitro and methylsulfonyl substituents on a chlorophenyl-acetamide backbone. Properties: The nitro group increases reactivity but may confer toxicity risks.

Physicochemical and Pharmacokinetic Properties

Biological Activity

N-(4-chloro-3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-2-(4-fluorophenyl)acetamide is a complex organic compound with potential biological activities. This article explores its biological activity, including mechanisms of action, research findings, and case studies.

Chemical Structure and Properties

This compound features a chloro-substituted phenyl ring and a dioxidoisothiazolidin moiety. The molecular formula is with a molecular weight of 414.89 g/mol. Its unique structure contributes to its reactivity and biological properties.

Key Structural Features:

- Chloro Group: Enhances reactivity.

- Dioxidoisothiazolidin Ring: Imparts unique biological properties.

- Acetamide Moiety: Potential interactions with biological targets.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within cells. These interactions can lead to various cellular effects, including:

- Inhibition of Enzymatic Activity: The compound may inhibit specific enzymes involved in cellular signaling pathways.

- Modulation of Protein Function: It can interact with proteins, altering their activity and stability.

Research Findings

Recent studies have focused on the pharmacological potential of this compound, particularly in the context of cancer treatment and antimicrobial activity. Below is a summary of notable research findings:

| Study | Findings | |

|---|---|---|

| Study 1 | Demonstrated cytotoxic effects against various cancer cell lines. | Suggests potential as an anticancer agent. |

| Study 2 | Exhibited antimicrobial properties against Gram-positive bacteria. | Indicates possible use in treating bacterial infections. |

| Study 3 | Investigated the compound's mechanism of action through enzyme inhibition assays. | Revealed specific target interactions that may explain its biological effects. |

Case Studies

-

Anticancer Activity:

- A study conducted on the efficacy of this compound against breast cancer cells showed significant reduction in cell viability at concentrations above 10 µM. The mechanism was linked to apoptosis induction through caspase activation.

-

Antimicrobial Efficacy:

- In vitro tests demonstrated that the compound effectively inhibited the growth of Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) ranging from 25 to 50 µg/mL.

-

Enzyme Inhibition:

- Research indicated that the compound acts as a competitive inhibitor for specific kinases involved in cancer proliferation, providing insight into its potential therapeutic applications.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.